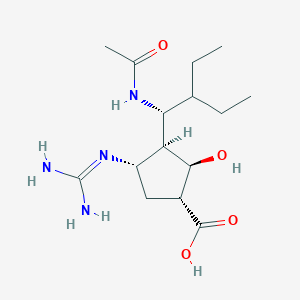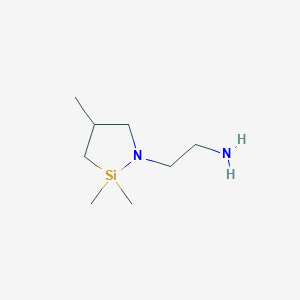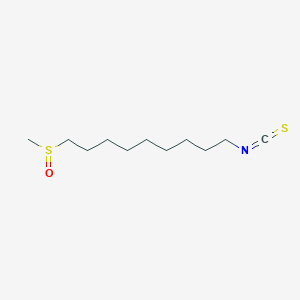
4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and agricultural chemistry. It is characterized by the presence of a pyridazinone ring substituted with dichloro and oxo groups, and a benzamide moiety attached to a phenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide typically involves the reaction of 4,5-dichloro-6-oxo-1,6-dihydropyridazine with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the dichloro substituents.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds.
Scientific Research Applications
4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Agricultural Chemistry: It exhibits herbicidal activity and can be used to control the growth of unwanted plants.
Biological Research: The compound is used in studies to understand its interaction with various biological targets and its potential therapeutic effects.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic or herbicidal effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-4,5-dichloro-6-pyridazone: This compound is structurally similar and also exhibits anti-cancer and herbicidal activities.
4,5-Dichloro-2-phenyl-3(2H)-pyridazinone: Another related compound with similar chemical properties and applications.
Uniqueness
4-(4,5-Dichloro-6-oxo-1(6H)-pyridazinyl)-N-(phenylmethyl)benzamide is unique due to its specific substitution pattern and the presence of the benzamide moiety. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
773865-50-2 |
|---|---|
Molecular Formula |
C₁₈H₁₃Cl₂N₃O₂ |
Molecular Weight |
374.22 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)


